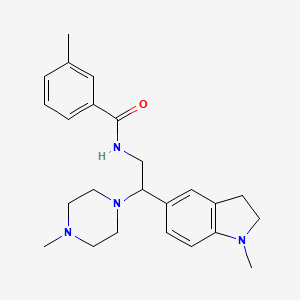![molecular formula C12H12N2O3S B2358726 4-((ベンゾ[d]チアゾール-2-イルメチル)アミノ)-4-オキソブタン酸 CAS No. 1183841-11-3](/img/structure/B2358726.png)
4-((ベンゾ[d]チアゾール-2-イルメチル)アミノ)-4-オキソブタン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-((Benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic acid is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.
作用機序
Target of Action
The compound, also known as 4-(1,3-benzothiazol-2-ylmethylamino)-4-oxobutanoic acid, has been found to have significant activity against certain targets. Benzothiazole derivatives have been reported to exhibit potent inhibition against Mycobacterium tuberculosis . They have also shown significant activity against COX-1 and COX-2 enzymes, which are involved in inflammatory responses .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis . In the case of COX-1 and COX-2 enzymes, the compound has demonstrated inhibitory activity, potentially reducing inflammation .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. The inhibition of M. tuberculosis can disrupt the pathogen’s growth and survival pathways . The inhibition of COX-1 and COX-2 enzymes can affect the arachidonic acid pathway, potentially reducing the production of prostaglandins and other inflammatory mediators .
Result of Action
The compound’s action can lead to molecular and cellular effects. The inhibition of M. tuberculosis can result in the control of tuberculosis infection . The inhibition of COX-1 and COX-2 enzymes can lead to a reduction in inflammation, providing potential therapeutic benefits in conditions associated with inflammation .
Safety and Hazards
While specific safety and hazard information for “4-((Benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic acid” was not found, it’s important to handle all chemical compounds with care and use appropriate safety measures. Thiazole derivatives, depending on their structure and substituents, can have varying degrees of toxicity .
将来の方向性
生化学分析
Biochemical Properties
Benzothiazole derivatives have been reported to exhibit a wide range of biological activities . They interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
Benzothiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzothiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic acid typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
In an industrial setting, the production of benzothiazole derivatives can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of microwave irradiation has also been explored to reduce reaction times and improve yields .
化学反応の分析
Types of Reactions
4-((Benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted benzothiazole derivatives.
類似化合物との比較
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial properties.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals.
Benzothiazole-2-carboxylic acid: Studied for its anti-inflammatory effects.
Uniqueness
4-((Benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic acid stands out due to its unique combination of a benzothiazole ring and a butanoic acid moiety. This structure allows it to exhibit a wide range of biological activities, making it a versatile compound for various applications .
特性
IUPAC Name |
4-(1,3-benzothiazol-2-ylmethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c15-10(5-6-12(16)17)13-7-11-14-8-3-1-2-4-9(8)18-11/h1-4H,5-7H2,(H,13,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAUOLNXJRWOFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CNC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
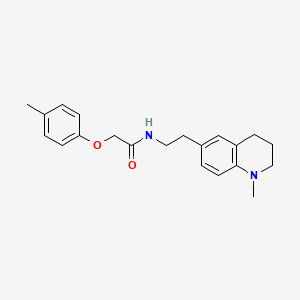
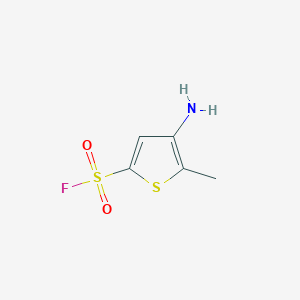
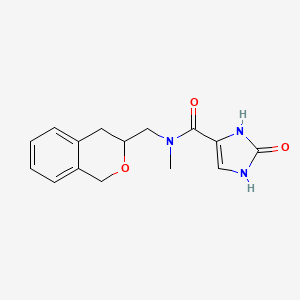
![(E)-2-(2-Chlorophenyl)-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]ethenesulfonamide](/img/structure/B2358650.png)
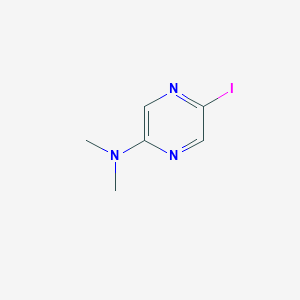
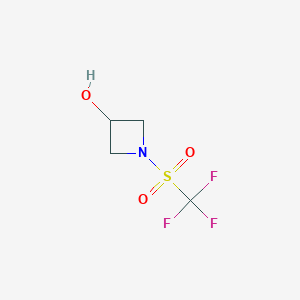
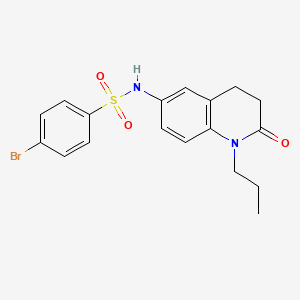
![tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/no-structure.png)
![3-[1-(3,4-dichlorobenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2358658.png)
![methyl 5-(((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2358659.png)
![5-(2-chlorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2358661.png)

